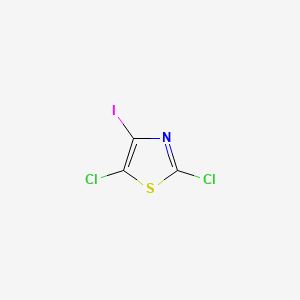
2,5-Dichloro-4-iodo-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-4-iodo-1,3-thiazole is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-iodo-1,3-thiazole typically involves the reaction of 2,5-dichlorothiophene with iodine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dichloro-4-iodo-1,3-thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine or iodine atoms.
Electrophilic Substitution: Reagents like bromine or sulfuric acid can introduce new functional groups into the thiazole ring.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the thiazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted thiazoles, while oxidation with hydrogen peroxide can produce sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
2,5-Dichloro-4-iodo-1,3-thiazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Agricultural Chemistry: It is employed in the development of agrochemicals such as herbicides and fungicides.
Material Science: It is used in the synthesis of advanced materials, including organic semiconductors and liquid crystals
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-4-iodo-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dichloro-1,3-thiazole: Lacks the iodine atom and has different reactivity and biological activity.
4-Iodo-1,3-thiazole: Lacks the chlorine atoms and has distinct chemical properties.
2,4-Dichloro-1,3-thiazole: Has chlorine atoms at different positions, leading to different reactivity and applications
Uniqueness
2,5-Dichloro-4-iodo-1,3-thiazole is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and biological activity. This combination of halogens allows for versatile chemical modifications and a broad range of applications in various fields .
Propiedades
Fórmula molecular |
C3Cl2INS |
|---|---|
Peso molecular |
279.91 g/mol |
Nombre IUPAC |
2,5-dichloro-4-iodo-1,3-thiazole |
InChI |
InChI=1S/C3Cl2INS/c4-1-2(6)7-3(5)8-1 |
Clave InChI |
YRYAAUSCXJPRPQ-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(SC(=N1)Cl)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride](/img/structure/B13487580.png)



![[5-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13487604.png)

![(3R)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13487613.png)
![4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13487615.png)



![1-[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine dihydrochloride](/img/structure/B13487631.png)


